4-Amino-2-chloro-5-methoxybenzonitrile
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Overview
Description
4-Amino-2-chloro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Methylation: The starting material, para-aminosalicylic acid, is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide. This step results in the formation of 4-amino-2-methoxybenzoic acid methyl ester.
Chlorination: The methyl ester is then chlorinated using N-chlorosuccinimide (NCS) to introduce the chloro substituent.
Nitrile Formation: Finally, the ester is converted to the nitrile via dehydration, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, often leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted benzonitriles, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-chloro-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 4-Amino-2-methoxybenzoic acid
Uniqueness
4-Amino-2-chloro-5-methoxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
4-amino-2-chloro-5-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMNRLLGCWRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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